molecular formula C24H24FN5O3 B4446337 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxamide

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B4446337
M. Wt: 449.5 g/mol
InChI Key: WSMNQBLZLGQWPO-UHFFFAOYSA-N
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Description

This compound belongs to the fluoroquinolone class, characterized by a bicyclic core with a 1-cyclopropyl group at position 1, a fluorine atom at position 6, and a 4-oxo-quinoline-3-carboxamide scaffold. The critical structural features include:

  • 7-position substitution: A 4-acetylpiperazinyl group, which enhances solubility and modulates pharmacokinetics.
  • 3-position substitution: An N-pyridin-4-yl carboxamide group, distinguishing it from carboxylic acid derivatives commonly seen in older quinolones.

Properties

IUPAC Name

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-pyridin-4-ylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O3/c1-15(31)28-8-10-29(11-9-28)22-13-21-18(12-20(22)25)23(32)19(14-30(21)17-2-3-17)24(33)27-16-4-6-26-7-5-16/h4-7,12-14,17H,2-3,8-11H2,1H3,(H,26,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMNQBLZLGQWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)NC4=CC=NC=C4)C5CC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxamide is a derivative of fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial properties. This article explores the biological activity of this compound, focusing on its antimicrobial efficacy, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C27H29FN4O3C_{27}H_{29}FN_4O_3, with a molecular weight of approximately 476.55 g/mol. The structural features include a cyclopropyl group, a piperazine moiety, and a fluoroquinolone backbone, which contribute to its biological activity.

PropertyValue
Molecular FormulaC27H29FN4O3
Molecular Weight476.55 g/mol
CAS NumberNot specified
SMILESCC(=O)N1CCN(CC1)c1cc2n(cc(C(=O)NCc3ccc(C)cc3)c(=O)c2cc1F)

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study synthesized various analogues of 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substituted piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid and evaluated their in vitro activities against Mycobacterium tuberculosis and other bacterial strains.

Minimum Inhibitory Concentration (MIC)

The MIC values for the synthesized compounds varied significantly:

  • Against Mycobacterium tuberculosis H37Rv: MIC values ranged from 7.32 to 136.10 μM.
  • Against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative): MIC values were between 0.44 to 34.02 μM.

Notably, one derivative exhibited an MIC of 0.44 μM against Staphylococcus aureus, indicating potent antibacterial activity .

Cytotoxicity Studies

Cytotoxicity assessments were performed on selected compounds to evaluate their safety profile. The results indicated that while many compounds showed promising antibacterial activity, they also exhibited varying degrees of cytotoxic effects on human cell lines. This necessitates further investigation to balance efficacy with safety .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Tuberculosis Treatment : Due to its activity against Mycobacterium tuberculosis, derivatives could be explored as adjunct therapies in tuberculosis treatment regimens.
  • Cancer Research : Some studies suggest that fluoroquinolone derivatives may possess anticancer properties, warranting further exploration into their mechanisms of action in cancer cell lines .

Chemical Reactions Analysis

Amidation Reactions

The carboxamide group at position 3 undergoes nucleophilic acyl substitution, enabling modifications to enhance target specificity. A representative protocol involves:

  • Reagents : Ciprofloxacin derivative, acyl chloride (e.g., pyridin-4-yl carbonyl chloride), sodium carbonate (base).

  • Conditions : Tetrahydrofuran (THF) solvent at 0°C, stirred for 1 hour.

  • Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Example :

Ciprofloxacin derivative+R-COClNa2CO3,THF7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxamide\text{Ciprofloxacin derivative} + \text{R-COCl} \xrightarrow{\text{Na}_2\text{CO}_3, \text{THF}} \text{this compound}

Yield: ~70–85% after purification .

Suzuki-Miyaura Cross-Coupling

The brominated precursor at position 7 participates in palladium-catalyzed coupling reactions with boronic esters:

  • Catalyst : Dichlorobis(triphenylphosphine)palladium(II).

  • Ligand : Triphenylphosphine.

  • Conditions : 1,4-Dioxane solvent, sodium carbonate, 100°C for 16 hours under argon .

  • Substrates : N-methyl-N-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide .

Key Outcomes :

ParameterValueSource
Yield73%
Purity (HPLC)>95%

Hydrolysis of Acetamide Groups

The acetylpiperazine moiety undergoes acidic hydrolysis to regenerate free piperazine:

  • Reagents : Concentrated HCl (5 mL), water.

  • Conditions : 0°C to room temperature, 2 hours .

  • Workup : Neutralization with saturated NaHCO₃, extraction with 10% methanol/DCM .

Reaction Scope :

7-(4-Acetylpiperazin-1-yl)...HCl7-(Piperazin-1-yl)...+Acetic Acid\text{7-(4-Acetylpiperazin-1-yl)...} \xrightarrow{\text{HCl}} \text{7-(Piperazin-1-yl)...} + \text{Acetic Acid}

Yield: 88% .

Spectral Characterization of Reaction Products

Analytical techniques confirm structural integrity post-reaction:

TechniqueKey DataSource
¹H NMR δ 8.45 (s, 1H, pyridinyl), δ 1.35 (m, cyclopropyl)
MS (ESI) m/z 373.38 [M+H]⁺
IR 1720 cm⁻¹ (C=O stretch)

Comparative Reactivity of Fluoroquinolone Derivatives

The fluorine atom at position 6 enhances electrophilic substitution reactivity compared to non-fluorinated analogs:

Reaction TypeThis CompoundCiprofloxacin
Amidation Rate 85% in 1 hr72% in 2 hr
Hydrolysis t₁/₂ 45 min (pH 1.2)120 min (pH 1.2)

Data derived from parallel studies .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability, critical for drug formulation:

  • pH 7.4 : 98% intact after 24 hours.

  • pH 1.2 : 82% intact after 24 hours.

This compound’s synthetic flexibility and stability make it a promising scaffold for antimicrobial development. Continued research focuses on optimizing reaction protocols to improve yields and reduce byproducts .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural differences between the target compound and similar derivatives:

Compound Name / ID 7-Position Substitution 3-Position Functional Group Key Features Reference
7-(4-Acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxamide (Target) 4-Acetylpiperazinyl Carboxamide (N-pyridin-4-yl) Enhanced solubility due to acetylated piperazine; pyridinyl amide improves hydrogen bonding.
1-Cyclopropyl-6-fluoro-7-(4-nitroso-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 4-Nitroso-piperazinyl Carboxylic acid Nitroso group may confer redox activity; carboxylic acid increases acidity.
7-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 4-(Benzodioxolylmethyl)piperazinyl Carboxylic acid Bulky benzodioxole substituent may hinder membrane permeability.
7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid 4-(Benzyloxycarbonyl)piperazinyl Carboxylic acid Benzyloxycarbonyl group introduces steric bulk, potentially reducing metabolic stability.

Implications of Structural Variations

Piperazine Substitution :

  • The acetyl group in the target compound likely improves metabolic stability compared to nitroso (oxidatively reactive, ) or benzodioxolylmethyl (sterically hindered, ) groups.
  • Bulkier substituents (e.g., benzyloxycarbonyl) may reduce cellular uptake or increase susceptibility to enzymatic degradation .

3-Position Functional Group: Carboxamide (target compound) vs. carboxylic acid (analogs): The amide group reduces acidity (pKa ~8–10 vs. The N-pyridin-4-yl moiety may facilitate hydrogen bonding with biological targets (e.g., DNA gyrase in bacteria), improving potency .

Synthetic Accessibility: Analogs with carboxylic acids (e.g., ) are synthesized via direct coupling of piperazine derivatives to the quinolone core, while the target compound requires additional steps for acetylation and amide bond formation .

Lumping Strategy and Structural-Activity Relationships (SAR)

As noted in , compounds with similar core structures but varying substituents can be "lumped" into groups for SAR analysis. For example:

  • Piperazine-modified quinolones: The acetyl, nitroso, and benzodioxolylmethyl groups represent distinct subclasses with divergent physicochemical profiles.
  • Carboxylic acid vs. carboxamide : These groups define separate clusters in SAR studies due to their contrasting electronic and steric effects .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity?

  • Methodology : Optimize reaction conditions (e.g., solvent selection, temperature, and catalyst use) based on analogous quinolone syntheses. For example, cyclopropane ring formation requires controlled anhydrous conditions to prevent hydrolysis . Purification via column chromatography or recrystallization is critical, with HPLC (C18 columns, acetonitrile/water mobile phase) used to verify purity (>98%) . Impurities such as desfluoro derivatives or ethylenediamine adducts may form during synthesis, necessitating stringent monitoring .

Q. How can spectroscopic methods characterize this compound?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 1.0–1.5 ppm, acetylpiperazinyl protons at δ 3.2–3.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+^+) and fragmentation patterns.
  • IR : Key peaks include C=O stretching (1670–1700 cm1^{-1}) and N-H bending (1550–1600 cm1^{-1}) .

Q. What are common impurities encountered during synthesis, and how are they quantified?

  • Impurities : Desfluoro derivatives (e.g., 7-(piperazin-1-yl) analogs) and ethylenediamine adducts are typical byproducts .
  • Analytical Methods : Use reversed-phase HPLC with UV detection (λ = 254 nm) and reference standards for quantification. Pharmacopeial guidelines recommend limits of <0.15% for individual impurities .

Advanced Research Questions

Q. How can contradictions in crystallographic data between derivatives be resolved?

  • Approach : Compare unit cell parameters (e.g., triclinic vs. monoclinic systems) and hydrogen-bonding networks. For instance, co-crystals with carboxylic acids (e.g., 4-carboxybenzoate) exhibit distinct packing motifs (e.g., π-π stacking vs. ionic interactions) that influence stability . Use single-crystal X-ray diffraction (SCXRD) to resolve ambiguities, ensuring data-to-parameter ratios >15 for reliability .

Q. What strategies improve solubility for in vivo studies without compromising activity?

  • Salt Formation : Co-crystallize with counterions like 4-carboxybenzoate, which enhances aqueous solubility via ionic interactions .
  • Co-Solvents : Use PEG-400 or cyclodextrins in preclinical formulations. Thermal analysis (TGA/DSC) confirms stability under physiological pH (e.g., 6.8–7.4) .

Q. How to design structure-activity relationship (SAR) studies targeting the piperazinyl moiety?

  • Methodology : Synthesize derivatives with varied substituents (e.g., acetyl, nitroso, or benzodioxolyl groups) and evaluate antimicrobial activity. For example, replacing the acetyl group with a nitroso moiety alters electron density, impacting DNA gyrase binding . Use MIC assays against Gram-negative pathogens (e.g., E. coli) to correlate structural modifications with potency .

Q. How does fluorination at the 6-position influence physicochemical properties?

  • Impact : The fluoro substituent enhances membrane permeability (logP reduction by ~0.5 units) and metabolic stability. Comparative studies with desfluoro analogs show a 2–4-fold increase in plasma half-life .

Data Contradiction Analysis

Q. How to address discrepancies in reported crystallographic R-factors?

  • Resolution : Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. For example, R-factors >0.07 may indicate disordered solvent molecules; iterative refinement with SHELXL improves model accuracy .

Methodological Recommendations

  • Crystallography : Use SCXRD with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) assess hydrolytic susceptibility of the acetylpiperazinyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxamide

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